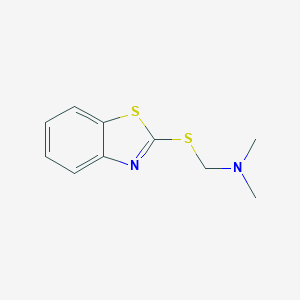

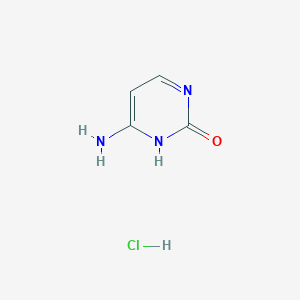

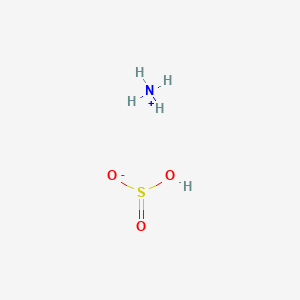

6-Aminopyrimidin-2(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

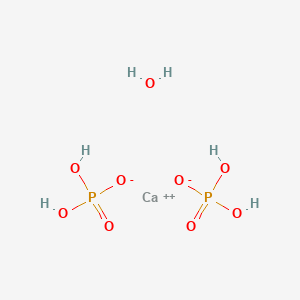

6-Aminopyrimidin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C4H6ClN3O and a molecular weight of 147.56 . It is used in scientific research and has potential applications in drug development, organic synthesis, and biochemical studies.

Physical And Chemical Properties Analysis

6-Aminopyrimidin-2(1H)-one hydrochloride has a boiling point that is not specified . It is soluble, with a solubility of 13.4 mg/ml . The compound has a lipophilicity Log Po/w (iLOGP) of 0.73 .Applications De Recherche Scientifique

Reactivity and Synthesis

Reactivity with Dimethyl Acetylenedicarboxylate (DMAD) : 6-Aminopyrimidin-4(3H)-one derivatives react with DMAD to produce 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones as main products. This reactivity is based on DA/RDA reactions or Michael Addition on pyrimidine derivatives (Cobo et al., 1994).

Synthesis of 2-Aminopyrimidine Derivatives : 2-Aminopyrimidine derivatives have been synthesized for potential use as antimicrobial agents. Their structure and activity are characterized by elements analysis and IR, 1H NMR data (Barot & Desai, 2013).

Antimicrobial and Anticancer Properties

Antimicrobial Activity : Synthesized 2-aminopyrimidine derivatives have demonstrated notable antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Gupta et al., 2014).

Anticancer Potential : Complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and shown to exhibit anticancer activity. For example, a specific complex demonstrated significant efficacy against the human breast cancer MDA-MB231 cell line (Elsayed et al., 2012).

Biologically Active Compounds

- Design of Biologically Active Compounds : Literature data on 2-aminopyrimidin-4(3H)-one and its derivatives over the past 20 years indicate their use in the development of antiviral, antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, anti-inflammatory, and hormonal drugs (Erkin et al., 2021).

Crystal Structures and Molecular Interactions

- Crystal Structure Analysis : Studies on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have provided insights into the hydrogen-bonded bimolecular ring motif with graph-set notation R22(8) and its role in base pairing (Balasubramani et al., 2007).

Safety And Hazards

The compound has several safety precautions associated with it. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and handling under inert gas . It should be kept cool and protected from moisture . Personal protective equipment should be used as required .

Propriétés

IUPAC Name |

6-amino-1H-pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPBQZRBLDZKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyrimidin-2(1H)-one hydrochloride | |

CAS RN |

1784-08-3 |

Source

|

| Record name | 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

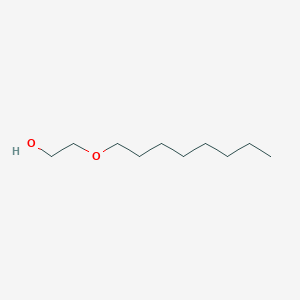

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)